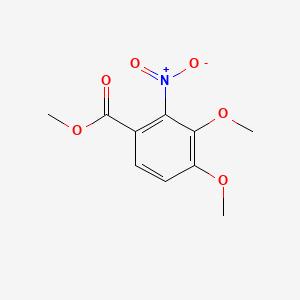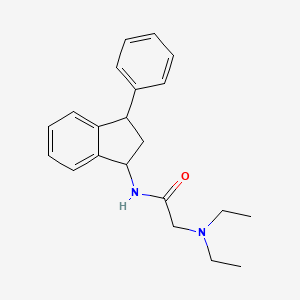![molecular formula C7H20ISbSi B14478013 Trimethyl[(trimethylsilyl)methyl]stibanium iodide CAS No. 67660-13-3](/img/structure/B14478013.png)
Trimethyl[(trimethylsilyl)methyl]stibanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(trimethylsilyl)methyl]stibanium iodide is an organometallic compound that features a unique combination of antimony, silicon, and iodine atoms
Preparation Methods
The synthesis of Trimethyl[(trimethylsilyl)methyl]stibanium iodide typically involves the reaction of trimethylsilyl chloride with antimony trichloride in the presence of a suitable base, followed by the addition of iodine. The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction while maintaining the necessary temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Trimethyl[(trimethylsilyl)methyl]stibanium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Trimethyl[(trimethylsilyl)methyl]stibanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s potential biological activity is being explored, including its use as a precursor for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Trimethyl[(trimethylsilyl)methyl]stibanium iodide exerts its effects involves the interaction of its silicon and antimony atoms with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in organic synthesis or biological systems.
Comparison with Similar Compounds
Trimethyl[(trimethylsilyl)methyl]stibanium iodide can be compared with other similar compounds, such as:
Trimethylsilyl iodide: This compound also contains a trimethylsilyl group and iodine, but lacks the antimony atom.
Trimethyl[(trimethylsilyl)methyl]germanium iodide: Similar to the stibanium compound, but with germanium instead of antimony.
Trimethyl[(trimethylsilyl)methyl]tin iodide: Contains tin instead of antimony, with similar chemical properties.
Properties
CAS No. |
67660-13-3 |
|---|---|
Molecular Formula |
C7H20ISbSi |
Molecular Weight |
380.98 g/mol |
IUPAC Name |
trimethyl(trimethylsilylmethyl)stibanium;iodide |
InChI |
InChI=1S/C4H11Si.3CH3.HI.Sb/c1-5(2,3)4;;;;;/h1H2,2-4H3;3*1H3;1H;/q;;;;;+1/p-1 |
InChI Key |
NTBQLCFKZPIKQG-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C[Sb+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


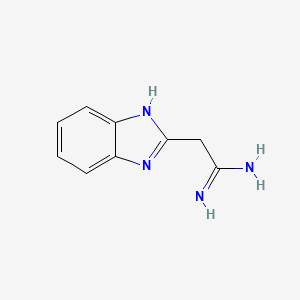
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
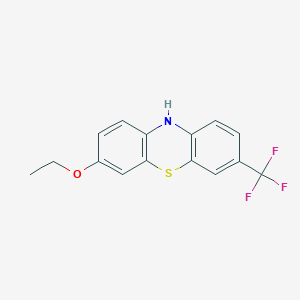
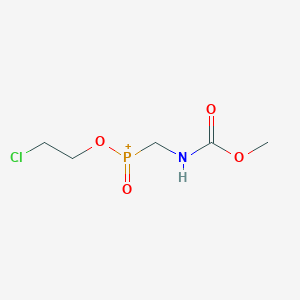

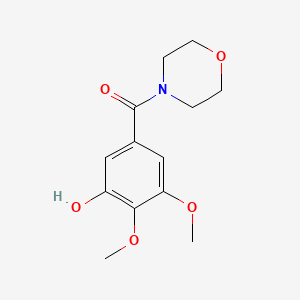
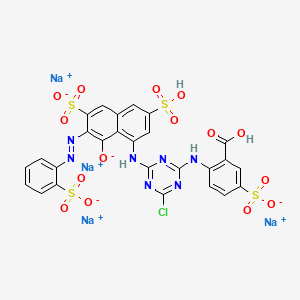
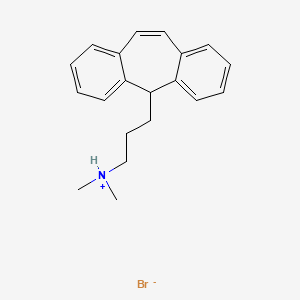
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
